molecular formula C17H17N3O4S2 B2851497 (E)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1904633-14-2

(E)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2851497
CAS No.: 1904633-14-2
M. Wt: 391.46
InChI Key: YYLPRTXPDXWSCY-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which are of interest for their potential antibacterial properties. For instance, Azab, Youssef, and El‐Bordany (2013) explored the synthesis of various pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives through reactions involving precursor compounds similar in structure to the compound . These compounds were evaluated for their antibacterial activity, with several showing high activities (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial and Antitumor Activities

Compounds related to the given chemical structure have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, Hafez, Alsalamah, and El-Gazzar (2017) synthesized a novel series of compounds including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides. These compounds showed significant in vitro activity against human tumor cell lines and high antibacterial activity against various bacterial strains (Hafez, Alsalamah, & El-Gazzar, 2017).

Photoelectric Conversion Properties

The photoelectric conversion properties of nanocrystalline TiO2 electrodes sensitized with hemicyanine derivatives have been investigated, demonstrating efficient charge separation under simulated solar light. This suggests potential applications of similar sulfonamide compounds in the development of solar energy conversion systems (Wang et al., 2000).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, structurally related to the given compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds showed effective corrosion inhibition by adsorbing on the metal surface (Soltani et al., 2015).

Properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-2-4-13(5-3-12)7-11-26(23,24)18-8-9-20-16(21)15-14(6-10-25-15)19-17(20)22/h2-7,10-11,15,18H,8-9H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZMYMLZQSPTKY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C3C(=NC2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C3C(=NC2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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